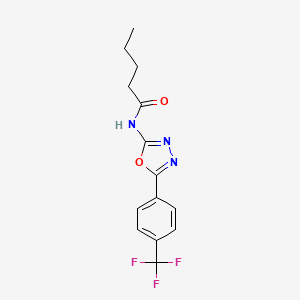

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide

Description

Properties

IUPAC Name |

N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2/c1-2-3-4-11(21)18-13-20-19-12(22-13)9-5-7-10(8-6-9)14(15,16)17/h5-8H,2-4H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPJXHBCQFEYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the pentanamide moiety: This can be done through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxadiazoles with different functional groups.

Scientific Research Applications

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites.

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

Compound 1 : N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide (OZE-III)

- Structural Difference : Chlorine (-Cl) replaces -CF₃ at the para position of the phenyl ring.

- Functional Impact :

- Electron Effects : -Cl is moderately electron-withdrawing but less so than -CF₃, leading to reduced electron deficiency in the aromatic system.

- Biological Activity : OZE-III demonstrates antimicrobial activity against Staphylococcus aureus strains (MIC₅₀: 8–16 µg/mL) . The -CF₃ analog may exhibit enhanced activity due to greater stability and hydrophobicity.

Compound 2 : N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide

- Structural Difference : Methoxy (-OCH₃) replaces -CF₃ at the meta position.

- Functional Impact :

Table 1 : Comparison of Aromatic Substituent Effects

| Substituent | Position | Electron Effect | Biological Impact |

|---|---|---|---|

| -CF₃ | Para | Strong EWG | Enhanced stability, lipophilicity |

| -Cl | Para | Moderate EWG | Moderate antimicrobial activity |

| -OCH₃ | Meta | EDG | Improved solubility, reduced reactivity |

Analogs with Modified Heterocyclic Cores

Compound 3 : N-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide

- Structural Difference : 1,3,4-Thiadiazole replaces 1,3,4-oxadiazole.

- Functional Impact :

Compound 4 : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)octanamide

- Structural Difference : Sulfonyl and ethylthio groups modify the oxadiazole core.

- Functional Impact :

Analogs with Extended Amide Chains or Functional Groups

Compound 5: N-(Quinolin-2-yl)-5-(4-(2-(Trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide

- Structural Difference: A piperazine-linked quinoline replaces the oxadiazole core.

- Synthesis Complexity: Multi-step purification (e.g., normal-phase chromatography) reduces yield (44%) compared to simpler oxadiazole derivatives .

Compound 6 : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

- Structural Difference : A sulfamoyl-phenyl-dioxoisoindoline replaces the oxadiazole.

Biological Activity

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and case reports.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring and is characterized by the oxadiazole moiety. Its chemical formula is with a molecular weight of 299.27 g/mol. The presence of the trifluoromethyl group is known to enhance biological activity due to its influence on lipophilicity and electronic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound.

In Vitro Studies

A series of oxadiazole compounds were tested against various cancer cell lines. Notably, one derivative demonstrated significant growth inhibition across multiple types of cancer cells:

| Cell Line | % Growth Inhibition (GI) |

|---|---|

| NCI-H522 | 53.24 |

| K-562 | 47.22 |

| MOLT-4 | 43.87 |

| LOX-IMVI | 43.62 |

| HL-60(TB) | 40.30 |

The compound's effectiveness was compared to imatinib, a well-known anticancer drug, showing promising results in terms of potency against leukemia and solid tumors .

The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as NF-κB . The structural features that enhance lipophilicity are critical for their interaction with cellular membranes and subsequent biological activity.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens.

In Vitro Antimicrobial Evaluation

The compound was tested for its efficacy against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| MRSA | 32 µg/mL |

These results indicate that compounds containing the trifluoromethyl moiety exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts .

Anti-inflammatory Potential

Another area of interest is the anti-inflammatory activity of this compound. It was observed that several derivatives could attenuate lipopolysaccharide-induced NF-κB activation, which is crucial in inflammatory responses:

| Compound | NF-κB Activation (% Decrease) |

|---|---|

| This compound | 15% |

This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide?

- Methodology : Multi-step synthesis typically involves coupling reactions. For example, oxadiazole ring formation via cyclization of thiosemicarbazides or hydrazides under acidic conditions, followed by amidation with pentanoyl chloride. Catalysts like sodium hydride and solvents such as dimethylformamide (DMF) are critical for high yields .

- Key Steps :

- Cyclization of precursors (e.g., 4-(trifluoromethyl)phenyl-substituted hydrazides) using POCl₃ or polyphosphoric acid.

- Purification via normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) .

Q. How is the compound’s purity and structural integrity validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm proton environments (e.g., trifluoromethyl group at δ ~7.5 ppm in aromatic regions) and amide linkages .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₅F₃N₃O₂) .

Q. What initial biological screening assays are recommended?

- In Vitro Assays :

- Enzymatic inhibition (e.g., COX-2, kinases) using fluorogenic substrates .

- Cytotoxicity profiling (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.